molecular formula C7H13NO3 B13301779 3-Amino-2-(oxolan-3-yl)propanoic acid

3-Amino-2-(oxolan-3-yl)propanoic acid

Cat. No.: B13301779
M. Wt: 159.18 g/mol
InChI Key: LFGQVAXQJPFPAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(oxolan-3-yl)propanoic acid typically involves the reaction of alanine derivatives with tetrahydrofuranThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-2-(oxolan-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tetrahydrofuran ring may also play a role in stabilizing interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(oxolan-2-yl)propanoic acid: Similar structure but with the tetrahydrofuran ring in a different position.

    3-(oxolan-2-yl)propanoic acid: Lacks the amino group, making it less reactive in certain biological contexts.

Uniqueness

3-Amino-2-(oxolan-3-yl)propanoic acid is unique due to the presence of both an amino group and a tetrahydrofuran ring.

Biological Activity

3-Amino-2-(oxolan-3-yl)propanoic acid, also known as (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid, is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H13_{13}NO3_{3}, with a molecular weight of approximately 159.18 g/mol. The compound features a propanoic acid backbone, an amino group, and an oxolane (tetrahydrofuran) ring, which contribute to its distinct chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its amino group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to specific molecular targets. The oxolane ring provides structural stability that may influence the compound's reactivity in biochemical pathways .

Enzyme Interactions

Research indicates that this compound may serve as a substrate for specific enzymes involved in metabolic pathways. For instance, it has been shown to influence enzyme activity related to amino acid metabolism, potentially impacting overall cellular functions .

Therapeutic Applications

  • Drug Development : Ongoing studies are exploring the use of this compound as a precursor in drug synthesis. Its unique structure allows for modifications that could lead to the development of novel pharmaceuticals targeting various diseases .
  • Biochemical Pathways : In vitro studies have demonstrated that the compound can modulate certain biochemical pathways, suggesting potential applications in treating metabolic disorders or enhancing drug efficacy .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(oxolan-2-yl)propanoic acidSimilar structure but different amino positionDistinct metabolic pathways due to structural differences
2-Oxo-3-(oxolan-2-yl)propanoic acidContains a keto group instead of an amino groupAltered reactivity patterns compared to amino acids
2-Amino-3-(oxolan-4-yl)propanoic acidVariation in oxolane ring positionPotentially different biological activities

Research Findings

Recent studies have reported on the compound's potential interactions with cellular receptors and its role in modulating immune responses. For example, it has been suggested that similar compounds can affect the programmed cell death protein 1 (PD-1), which plays a critical role in immune regulation .

Additionally, investigations into the pharmacokinetics of this compound have shown that its unique structure may confer advantages in terms of bioavailability and efficacy compared to traditional amino acids used in therapeutics .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-amino-2-(oxolan-3-yl)propanoic acid

InChI

InChI=1S/C7H13NO3/c8-3-6(7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

LFGQVAXQJPFPAD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(CN)C(=O)O

Origin of Product

United States

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